N-(7-methoxy-4-methylquinazolin-2-yl)guanidine hydrochloride
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Overview
Description
N-(7-methoxy-4-methylquinazolin-2-yl)guanidine hydrochloride is a synthetic compound with potential applications in various fields of research and industry. It is known for its unique chemical structure, which includes a quinazoline ring substituted with a methoxy group and a methyl group, as well as a guanidine moiety. This compound is often used in scientific studies due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxy-4-methylquinazolin-2-yl)guanidine hydrochloride typically involves the reaction of 7-methoxy-4-methylquinazoline with guanidine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxy-4-methylquinazolin-2-yl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the guanidine moiety.
Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halogens or alkylating agents. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives. Substitution reactions can result in various substituted quinazoline compounds.
Scientific Research Applications
N-(7-methoxy-4-methylquinazolin-2-yl)guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(7-methoxy-4-methylquinazolin-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(7-methoxy-4-methylquinazolin-2-yl)guanidine hydrochloride include other quinazoline derivatives with different substituents on the quinazoline ring or variations in the guanidine moiety. Examples include:
- 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine
- 7-methoxy-4-methylquinazoline
- Quinazoline-2-ylguanidine
Uniqueness
This compound is unique due to its specific combination of a methoxy group, a methyl group, and a guanidine moiety on the quinazoline ring. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
37849-59-5 |
---|---|
Molecular Formula |
C11H14ClN5O |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.